molecular formula C5H3FN2O2 B2501029 6-Fluoro-pyrazine-2-carboxylic acid CAS No. 1197231-27-8

6-Fluoro-pyrazine-2-carboxylic acid

Cat. No.: B2501029
CAS No.: 1197231-27-8
M. Wt: 142.089
InChI Key: LMDPXTJGCUZRAF-UHFFFAOYSA-N
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Description

6-Fluoro-pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyrazine-2-carboxylic acid. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques. These methods allow for better control over reaction conditions, improved yields, and scalability. The use of continuous flow reactors can also enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction could produce 6-fluoro-pyrazine-2-methanol.

Scientific Research Applications

6-Fluoro-pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-pyrazine-2-carboxylic acid depends on its specific application. In the context of antiviral drugs like favipiravir, the compound acts as a prodrug that undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase. This inhibition prevents the replication of viral RNA, thereby exerting its antiviral effects .

Comparison with Similar Compounds

    Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide): An antiviral drug with a similar pyrazine scaffold.

    Pyrazine-2-carboxylic acid: The non-fluorinated analog of 6-Fluoro-pyrazine-2-carboxylic acid.

    6-Chloro-pyrazine-2-carboxylic acid: A chlorinated analog with different chemical properties.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or chlorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

6-fluoropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPXTJGCUZRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-27-8
Record name 6-fluoropyrazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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